molecular formula C16H14FNO3 B5608487 2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate

2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate

Cat. No. B5608487
M. Wt: 287.28 g/mol
InChI Key: MPUNFURLZMBQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated benzothiazoles and related compounds involves strategic modifications to enhance their biological activities while addressing formulation and bioavailability issues for potential therapeutic applications. Techniques such as palladium-catalyzed coupling methodologies have been utilized to construct central aryl carbon-carbon single bonds, providing a foundation for the development of potent antitumor agents with improved solubility and pharmacological profiles (Vasselin et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family has been meticulously analyzed using various spectroscopic and computational methods. Studies have focused on elucidating the geometrical parameters, vibrational frequencies, and chemical shifts through techniques such as FTIR, NMR, and X-ray diffraction. Such analyses reveal the intricate details of the molecular conformation, which is critical for understanding the compound's interaction with biological targets and its overall biological activity (Diwaker et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving "2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate" and its analogs often focus on modifications that enhance their antitumor efficacy. The introduction of fluorine atoms and amino acid conjugation are strategies employed to overcome metabolic inactivation and improve the molecule's lipophilicity. These modifications are crucial for the compound's ability to induce and be biotransformed by cytochrome P450 enzymes, leading to active metabolites with potent antitumor properties (Bradshaw et al., 2002).

Physical Properties Analysis

The physical properties of "this compound" derivatives, including solubility, stability, and crystalline structure, are tailored to enhance their pharmaceutical applications. Prodrug strategies have been developed to address solubility and bioavailability issues, resulting in compounds with desirable pharmaceutical properties suitable for clinical evaluation (Hutchinson et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are intricately linked to the compound's antitumor activity. The ability of these compounds to act as substrates for cytochrome P450 enzymes, leading to their bioactivation, is a critical aspect of their mechanism of action. These properties are essential for their selective toxicity towards cancer cells, highlighting the importance of chemical modifications in enhancing therapeutic efficacy (Bradshaw et al., 2009).

properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-11-6-8-12(9-7-11)18-15(19)10-21-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUNFURLZMBQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.